These modifications are strategically employed in the synthesis of modified oligonucleotides, particularly 2'-deoxy-2',2'-difluoroarabinonucleic acids (2'F-ANA). [, ] 2'F-ANA are of significant interest in nucleic acid research due to their unique properties, such as enhanced binding affinity to target RNA and improved resistance to nuclease degradation. [, ] These properties make them promising candidates for various applications, including antisense therapy, gene silencing, and diagnostics.
N-Benzoyl-2'-deoxy-2',2'-difluorocytidine 3'-Benzoate is a synthetic compound derived from 2',2'-difluoro-2'-deoxycytidine, which is an analogue of the nucleoside cytidine. This compound serves as an intermediate in the synthesis of various nucleoside analogues, particularly in the context of developing anti-cancer therapies. The addition of benzoyl groups enhances its chemical stability and solubility, making it suitable for pharmaceutical applications.
The compound is synthesized from 2',2'-difluoro-2'-deoxycytidine through specific chemical modifications. It can be found in specialized chemical databases and is commercially available from various suppliers, including LGC Standards and Biosynth.
N-Benzoyl-2'-deoxy-2',2'-difluorocytidine 3'-Benzoate falls under the category of nucleoside analogues. These compounds are often used in medicinal chemistry for their potential therapeutic effects, particularly in oncology.
The synthesis of N-Benzoyl-2'-deoxy-2',2'-difluorocytidine 3'-Benzoate typically involves several key steps:
The synthesis process may utilize solvents such as acetonitrile and reagents like benzoyl chloride and triethylamine to facilitate the reaction. The reaction conditions, including temperature and time, are optimized to maximize yield and purity.
N-Benzoyl-2'-deoxy-2',2'-difluorocytidine 3'-Benzoate has a complex molecular structure characterized by:
The molecular formula is , and its molecular weight is approximately 345.29 g/mol. The compound's structural representation can be depicted using standard chemical drawing software or databases.
N-Benzoyl-2'-deoxy-2',2'-difluorocytidine 3'-Benzoate can participate in various chemical reactions typical for nucleoside derivatives, including:
Reactions are typically monitored using high-performance liquid chromatography (HPLC) to assess conversion rates and product purity.
The mechanism of action for N-Benzoyl-2'-deoxy-2',2'-difluorocytidine 3'-Benzoate primarily involves its role as a prodrug that is converted into active metabolites within cells. Once incorporated into DNA during replication, it interferes with normal nucleotide metabolism and DNA synthesis, leading to cytotoxic effects on rapidly dividing cancer cells.
Studies have shown that compounds like N-Benzoyl-2'-deoxy-2',2'-difluorocytidine exhibit significant anti-tumor activity by inducing apoptosis in cancer cells through mechanisms involving DNA damage response pathways.
Relevant analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are used to characterize these properties accurately.
N-Benzoyl-2'-deoxy-2',2'-difluorocytidine 3'-Benzoate is primarily utilized in scientific research focused on:
The development of fluorinated nucleosides began in the mid-20th century as researchers explored halogen substitutions to alter nucleoside pharmacology. Early fluorinated analogues like 5-fluorouracil (1957) demonstrated that fluorine could enhance anticancer activity by mimicking hydrogen while forming stronger molecular interactions. However, the synthesis of 2',2'-difluorinated nucleosides faced significant challenges due to the instability of the difluoromethylene group and stereochemical control issues during glycosylation [6] [9].
Breakthroughs came in the 1980s with Eli Lilly's discovery of gemcitabine (2',2'-difluorodeoxycytidine), where the 2',2'-difluoro modification prevented metabolic deamination while enabling intracellular phosphorylation. The synthesis of gemcitabine required protected intermediates like N-Benzoyl-2'-deoxy-2',2'-difluorocytidine 3'-Benzoate to overcome the inherent reactivity of the cytosine base and sugar hydroxyl groups. This compound enabled precise regioselective reactions that were unattainable with unprotected difluorinated nucleosides, representing a milestone in fluoronucleoside chemistry [6] [9].
N-Benzoyl-2'-deoxy-2',2'-difluorocytidine 3'-Benzoate serves as a pivotal synthetic precursor to gemcitabine, a first-line chemotherapeutic agent for pancreatic, lung, and breast cancers. The 2',2'-difluoro substitution on the ribose ring induces a conformational shift that mimics deoxycytidine triphosphate (dCTP), enabling incorporation into DNA. Once incorporated, it terminates DNA chain elongation due to the absence of the 3'-hydroxyl group, thereby inhibiting cancer cell proliferation [4] [7] [10].
The benzoyl-protected intermediate addresses two critical challenges in gemcitabine synthesis:
Table 2: Gemcitabine Synthesis Intermediates and Functions
Intermediate | Role in Synthesis |
---|---|
N-Benzoyl-2'-deoxy-2',2'-difluorocytidine 3'-Benzoate | Protects cytosine amine and 3'-OH during glycosylation |
2'-Deoxy-3',5'-di-O-benzoyl-2',2'-difluorocytidine | Enables selective 5'-modification |
Gemcitabine α-anomer | Requires chromatographic separation |
Protecting groups are indispensable in nucleoside chemistry for achieving regioselective reactions. The benzoyl group excels in nucleobase protection due to its stability under glycosylation conditions and ease of removal via ammonia/methanol at room temperature. In N-Benzoyl-2'-deoxy-2',2'-difluorocytidine 3'-Benzoate, the N-benzoyl group electronically deactivates the cytosine ring, reducing N-glycosidic bond hydrolysis during prolonged synthetic steps [1] [7].
For hydroxyl protection, the 3'-benzoate provides steric shielding that directs phosphorylation to the 5'-position. This regioselectivity is critical for synthesizing active metabolites like gemcitabine triphosphate. Beyond benzoyl, the dimethoxytrityl (DMT) group enables oligonucleotide synthesis. DMT-protected phosphoramidites (e.g., N-Benzoyl-2-deoxy-5-O-DMT-2',2'-difluorocytidine 3-CE phosphoramidite) allow automated solid-phase synthesis of oligonucleotides containing gemcitabine analogues, facilitating antisense and siRNA therapeutic research [8].
Table 3: Protecting Group Applications in Nucleoside Chemistry
Protecting Group | Key Advantages | Removal Conditions |
---|---|---|
Benzoyl (N4/3'-O) | Stabilizes glycosidic bond; lipophilicity | NH3/MeOH; K2CO3/MeOH |
DMT (5'-O) | Orthogonal to benzoyl; UV-monitored | Dichloroacetic acid in CH2Cl2 |
TBDMS (2'-O) | Steric hindrance for 2'-modification | Fluoride reagents |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7